(11-Mercaptoundecyl)trimethylammonium bromide

Triboelectric Nanogenerator Energy Harvesting Self-Assembled Monolayer

MUTAB forms SAMs on Au/Ag that actively lower work function and provide a stable, pH-independent cationic interface. Unlike neutral thiols that create insulating barriers, MUTAB's quaternary ammonium group enables record triboelectric output (39.4 W/m², 96% retention after 300k cycles) and ITO-free perovskite solar cells (~16% PCE, 1.2 cm²). Also enables tunable fluorescent Au nanodots (QY: 0.37% → 11.43%) and stable biomolecule immobilization. Select MUTAB when generic thiols cannot deliver the required interfacial performance.

Molecular Formula C14H32BrNS
Molecular Weight 326.38 g/mol
CAS No. 197587-43-2
Cat. No. B12057076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(11-Mercaptoundecyl)trimethylammonium bromide
CAS197587-43-2
Molecular FormulaC14H32BrNS
Molecular Weight326.38 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCCCCCCCCCS.[Br-]
InChIInChI=1S/C14H31NS.BrH/c1-15(2,3)13-11-9-7-5-4-6-8-10-12-14-16;/h4-14H2,1-3H3;1H
InChIKeySCOCXONJTURWMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(11-Mercaptoundecyl)trimethylammonium bromide (MUTAB): A Cationic Thiol for Advanced Surface Engineering and Nanotechnology


(11-Mercaptoundecyl)trimethylammonium bromide (MUTAB, CAS: 197587-43-2) is a cationic organothiol featuring an 11-carbon alkyl chain, a terminal thiol group for covalent surface attachment, and a quaternary ammonium head group . Its primary function is to form self-assembled monolayers (SAMs) on metal surfaces, notably gold and silver, thereby introducing a stable, positively charged interface . This unique architecture enables MUTAB to simultaneously anchor to a substrate and actively modulate its surface properties, such as work function and electrostatic interactions, a critical capability for applications in bioelectronics, energy harvesting, and nanomaterial synthesis .

Why Generic Thiols Cannot Replicate the Performance of (11-Mercaptoundecyl)trimethylammonium bromide in Bioelectronic and Energy Devices


While many organothiols form self-assembled monolayers (SAMs), their inability to reliably replicate the specific electrical and surface property modulations of MUTAB makes them poor substitutes. Generic or simple thiols like dodecanethiol create a hydrophobic, insulating barrier, whereas MUTAB's terminal quaternary ammonium group actively lowers the work function of high-work-function metals (e.g., Ag, Au) and provides a cationic, hydrophilic interface [1]. This dual function—covalent anchoring and potent electronic surface modulation—is essential for optimizing charge transfer in devices like perovskite solar cells and triboelectric nanogenerators [2]. Substituting MUTAB with a neutral or anionic thiol fundamentally alters the interfacial energetics and charge state, which directly compromises device efficiency, stability, and sensitivity [3].

Quantitative Evidence: Comparing (11-Mercaptoundecyl)trimethylammonium bromide Against Key Analogs


Triboelectric Nanogenerator (TENG) Power Density: MUTAB vs. Fluorinated Silanes

In a flexible triboelectric nanogenerator (TENG), modifying a high work-function Ag electrode with a MUTAB SAM yielded a record power density of 39.4 W m⁻², outperforming previously reported values for similar devices modified with other SAMs, including fluorinated silanes [1].

Triboelectric Nanogenerator Energy Harvesting Self-Assembled Monolayer

TENG Operational Stability: MUTAB vs. Unmodified Electrodes

In addition to boosting power density, MUTAB modification provides exceptional long-term stability to TENG devices. The MUTAB-modified TENG retained approximately 96% of its initial open-circuit voltage (Voc) after 300,000 cycles of continuous operation [1].

Triboelectric Nanogenerator Energy Harvesting Stability

Perovskite Solar Cell Efficiency: MUTAB vs. MPTMS SAM

In large-area, ITO-free perovskite solar cells (PeSCs), MUTAB was used as a cathode buffer layer (CBL), while 3-mercaptopropyltrimethoxysilane (MPTMS) served as a seed layer. The MUTAB-modified device achieved a power conversion efficiency (PCE) of 16.2%, a record for large-area devices with this architecture [1]. This performance is attributed to MUTAB's ability to significantly lower the work function of the Ag electrode.

Perovskite Solar Cell Cathode Buffer Layer Work Function Tuning

Tuning Gold Nanodot Photoluminescence: MUTAB as a Programmable Substrate vs. 11-Mercaptoundecanoic Acid

MUTAB-capped gold nanodots (11-MUTAB–Au NDs) provide a programmable photoluminescent platform. The initial NDs exhibit weak near-infrared (NIR) PL at 700 nm with a quantum yield (QY) of 0.37%. Upon further ligand exchange with 11-mercaptoundecanoic acid (11-MUA), the QY dramatically increases to 11.43% and the emission shifts to the green region (∼520 nm) [1]. This tunability is a direct consequence of MUTAB's initial surface chemistry, which facilitates subsequent controlled modifications.

Gold Nanodots Photoluminescence Ligand Assembly

Defining the Optimal Use Cases for (11-Mercaptoundecyl)trimethylammonium bromide


Maximizing Power Output and Stability in Flexible Triboelectric Nanogenerators (TENGs)

For applications requiring flexible, high-output energy harvesting (e.g., powering wearables or IoT sensors), MUTAB is the SAM of choice. It enables a record power density of 39.4 W m⁻² and exceptional mechanical stability, retaining ~96% of its performance after 300,000 cycles [1]. Substituting with neutral or alternative thiols will result in significantly lower power output and reduced device longevity.

Achieving Record Efficiency in Large-Area, ITO-Free Perovskite Solar Cells (PeSCs)

When developing scalable, high-efficiency perovskite photovoltaics without expensive indium-tin-oxide (ITO), MUTAB is uniquely positioned as a cathode buffer layer. It effectively lowers the work function of Ag electrodes, enabling a record power conversion efficiency of ~16% for large-area (1.2 cm²) devices with this architecture [2]. Using other common thiols will fail to provide the necessary work function tuning for optimal charge extraction.

Engineering Programmable and Highly Sensitive Photoluminescent Nanoprobes

For researchers developing tunable fluorescent probes, MUTAB-capped gold nanodots (Au NDs) offer a programmable platform. The initial MUTAB capping yields a weak NIR emission (QY: 0.37%), which can be precisely tuned to bright green emission (QY: 11.43%) via photoassisted ligand exchange with 11-MUA [3]. This quantitative tunability, rooted in MUTAB's specific surface chemistry, is not replicable with non-cationic or non-thiolate stabilizing ligands.

Creating Stable Cationic Interfaces for Bioelectronic Sensors and Nanoparticle Immobilization

In bioelectronics, where a stable, positively charged surface is required for electrostatic immobilization of biomolecules (e.g., DNA, enzymes) or anionic nanoparticles, MUTAB provides a superior solution. Its robust gold-thiolate bond ensures long-term stability, while its quaternary ammonium group maintains a strong positive charge independent of pH, unlike amine-terminated thiols . This ensures reproducible and reliable sensor performance or nanoparticle conjugation.

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